molecular formula C28H28N4OS B3014933 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-54-5

2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B3014933
CAS No.: 894886-54-5
M. Wt: 468.62
InChI Key: FPCSMFUVYXABMD-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a halide or a tosylate with a thiol, such as benzyl mercaptan, in the presence of a base like sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine, such as 2-methylaniline, with an activated carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane

    Substitution: Nitric acid, halogens, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, such as enzymes or receptors.

    Materials Science: The spirocyclic structure of this compound can impart unique physical and chemical properties, making it a candidate for the development of advanced materials, such as polymers or nanomaterials.

    Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and functional groups can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate

Uniqueness

2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-benzylsulfanyl-N-(2-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c1-21-10-8-9-15-24(21)29-27(33)32-18-16-28(17-19-32)30-25(23-13-6-3-7-14-23)26(31-28)34-20-22-11-4-2-5-12-22/h2-15H,16-20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCSMFUVYXABMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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